Boc-5-fluoro-DL-tryptophan
Overview
Description
Boc-5-fluoro-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound features a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-fluoro-DL-tryptophan typically involves the following steps:
Protection: The amino group of the tryptophan is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Starting Materials: High-purity tryptophan and fluorinating agents.
Reaction Conditions: Controlled temperature and pH to facilitate the fluorination and protection reactions.
Purification: Techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-5-fluoro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be formed.
Deprotected Product: Removal of the Boc group yields 5-fluoro-DL-tryptophan.
Scientific Research Applications
Boc-5-fluoro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to be incorporated into peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-5-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the indole ring, altering interactions with other molecules. The Boc group provides stability during synthesis and can be removed to yield the active compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-DL-tryptophan: Lacks the Boc protecting group, making it less stable during synthesis.
Boc-DL-tryptophan: Does not have the fluorine atom, resulting in different electronic properties.
5-Fluoro-L-tryptophan: The L-isomer of the compound, which may have different biological activities.
Uniqueness
Boc-5-fluoro-DL-tryptophan is unique due to the combination of the fluorine atom and the Boc protecting group, which provides both stability and specific electronic properties. This makes it particularly useful in applications where both stability and reactivity are required.
Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67337-05-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-fluorotryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67337-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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